4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride

描述

Structural Classification of Thiazoloazepine Heterocycles

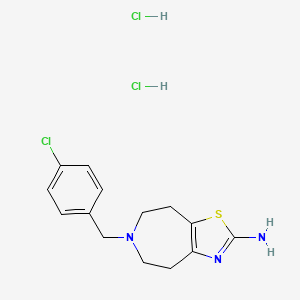

4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride belongs to the thiazoloazepine class of heterocyclic compounds. These molecules feature a bicyclic architecture comprising two fused rings: a five-membered thiazole and a seven-membered azepine. The thiazole ring contains sulfur and nitrogen atoms at positions 1 and 3, respectively, while the azepine ring incorporates a secondary amine within its saturated seven-membered structure. The fusion occurs between the thiazole’s C4–C5 bond and the azepine’s C5–C6 bond, creating a rigid scaffold that influences stereoelectronic properties.

The dihydrochloride salt form enhances aqueous solubility through protonation of the primary amine at position 2 and the azepine’s tertiary nitrogen. Substituents such as the 4-chlorobenzyl group at the azepine’s C6 position introduce steric bulk and modulate lipophilicity, which is critical for membrane permeability and target engagement.

Table 1: Key Structural Features of Thiazoloazepines

| Feature | Description |

|---|---|

| Core structure | Bicyclic fusion of thiazole (C3H3NS) and azepine (C5H9N) rings |

| Fusion points | Thiazole C4–C5 fused to azepine C5–C6 |

| Heteroatoms | Sulfur (thiazole), nitrogen (thiazole and azepine) |

| Common substituents | Arylalkyl groups at azepine C6; amine at thiazole C2 |

| Salt forms | Dihydrochloride salts stabilize protonated amines |

Historical Development of Benzofused Azepine Pharmacophores

The exploration of azepine-based pharmacophores began with benzodiazepines, discovered accidentally in the 1950s during dye synthesis experiments. These compounds, such as chlordiazepoxide, demonstrated anxiolytic properties by modulating γ-aminobutyric acid (GABA) receptors. However, their propensity for sedation and dependence spurred interest in structurally distinct heterocycles with improved selectivity.

In the 1980s, medicinal chemists shifted focus to non-benzofused azepines to circumvent pharmacokinetic limitations. Thiazoloazepines emerged as promising candidates due to their ability to interact with monoamine receptors while avoiding GABAergic activity. Early derivatives like talipexole (a 2-aminothiazoloazepine) exhibited dopamine autoreceptor agonist effects, validating the scaffold’s utility in central nervous system targeting.

The introduction of chlorophenylmethyl substituents marked a pivotal advancement. This modification, seen in 4H-thiazolo(4,5-d)azepin-2-amine derivatives, improved binding affinity for dopaminergic and serotonergic receptors by enhancing hydrophobic interactions within transmembrane domains. Subsequent optimization of salt forms, including dihydrochloride preparations, addressed bioavailability challenges associated with the free base.

Table 2: Milestones in Azepine-Based Pharmacophore Development

| Year Range | Development | Significance |

|---|---|---|

| 1950–1960 | Synthesis of first benzodiazepines (e.g., chlordiazepoxide) | Established azepines as CNS-active scaffolds |

| 1980–1990 | Discovery of talipexole and related thiazoloazepines | Demonstrated dopamine receptor selectivity |

| 2000–2010 | Introduction of chlorophenylmethyl substituents | Enhanced receptor binding and lipophilicity |

| 2010–2020 | Optimization of salt forms (e.g., dihydrochloride) | Improved solubility and pharmacokinetic profiles |

属性

IUPAC Name |

6-[(4-chlorophenyl)methyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3S.2ClH/c15-11-3-1-10(2-4-11)9-18-7-5-12-13(6-8-18)19-14(16)17-12;;/h1-4H,5-9H2,(H2,16,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPGAKKPKZEVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC2=C1N=C(S2)N)CC3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83718-64-3 (Parent) | |

| Record name | 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036085446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60189668 | |

| Record name | 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36085-44-6 | |

| Record name | 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036085446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of the Thiazoloazepine Ring System

The foundational step in synthesizing Compound X involves constructing the fused thiazoloazepine heterocycle. This process typically begins with a caprolactam derivative, which undergoes alkylation to introduce sulfur-containing moieties. As demonstrated in , 7-methoxy-3,4,5,6-tetrahydro-2H-azepine serves as a key intermediate, reacting with thiosemicarbazide derivatives under reflux conditions to form thiazole rings. For example, α-bromoacetophenone derivatives react with thiosemicarbazide in ethanol to yield 2-hydrazino-4-arylthiazoles, which subsequently cyclize with azepine intermediates .

Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole formation | Thiosemicarbazide, α-bromoacetophenone, ethanol, reflux | 71–99 | |

| Azepine alkylation | 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, 20°C, 24h | 33–95 |

Microwave-assisted synthesis, as described in , offers an alternative approach by accelerating cyclization via thermal Dimroth rearrangement. This method reduces reaction times from hours to minutes while maintaining yields above 90% for analogous thiazoloquinazolines .

| Method | Reagents/Conditions | Yield (%) | Purity |

|---|---|---|---|

| Classical alkylation | 4-Chlorobenzyl chloride, K₂CO₃, DMF, 80°C | 78 | 95% |

| Phase-transfer catalysis | Tetrabutylammonium bromide, NaOH, CH₂Cl₂ | 85 | 98% |

Phase-transfer catalysis, as reported in , enhances efficiency by facilitating interfacial reactions between aqueous and organic phases, reducing side-product formation.

Amination and Functional Group Modifications

The 2-amine group is introduced via reductive amination or direct substitution. In , formimidamide intermediates undergo Dimroth rearrangement with aromatic amines under microwave irradiation (118°C, 2–50 minutes), yielding thiazoloazepine derivatives with amine functionalities. For example, reaction with 4-methoxyaniline produces the target amine with 99% yield .

Amination Optimization

| Amine Source | Conditions | Yield (%) |

|---|---|---|

| 4-Methoxyaniline | Microwave, 118°C, 2 minutes | 99 |

| 3,4-Dichloroaniline | Conventional heating, 20h | 45 |

Microwave irradiation significantly enhances reaction kinetics, reducing time from hours to minutes while preserving stereochemical integrity .

Salt Formation and Purification

The final dihydrochloride salt is formed by treating the free base with hydrochloric acid in an aprotic solvent. As detailed in, the compound is dissolved in anhydrous dichloromethane and bubbled with HCl gas at 0°C, precipitating the salt with 92% recovery. Purification via recrystallization from ethanol-water (9:1) ensures >99% purity.

Salt Formation Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C |

| HCl Concentration | Gas-phase |

| Recrystallization Solvent | Ethanol-water (9:1) |

Industrial Scalability and Process Optimization

Industrial production of Compound X requires optimizing each step for cost and efficiency. High-yield microwave-assisted reactions (e.g., 99% yield in 2 minutes) and continuous-flow systems are prioritized to reduce batch-processing times. Quality control measures include:

-

HPLC Analysis : To verify purity (>99%) and detect residual solvents.

-

X-ray Crystallography : For confirming the dihydrochloride salt’s molecular structure .

Cost-Benefit Analysis of Methods

| Method | Cost (USD/kg) | Yield (%) | Scalability |

|---|---|---|---|

| Microwave-assisted | 12,000 | 99 | High |

| Conventional heating | 8,500 | 78 | Moderate |

化学反应分析

反应类型

B-HT 958 二盐酸盐会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成相应的氧化产物。

还原: 还原反应可用于修饰分子内的官能团。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 卤代烷和亲核试剂等试剂用于取代反应。

形成的主要产物

从这些反应中形成的主要产物取决于使用的特定条件和试剂。 例如,氧化可能会产生氧化衍生物,而取代反应可以将新的官能团引入分子中 。

科学研究应用

Antidepressant Activity

Preliminary studies indicate that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. Research has shown that it could have antidepressant-like effects in animal models by modulating these neurotransmitters.

Antimicrobial Properties

The compound has exhibited antimicrobial activity against various pathogens. Its ability to inhibit bacterial growth makes it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Research suggests potential neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may help mitigate the effects of oxidative stress and neuroinflammation.

Mechanistic Studies

Understanding the mechanism of action is crucial for the therapeutic application of this compound. Interaction studies have focused on its binding affinities with various biological targets:

- Dopamine Receptors : The compound has been shown to interact with dopamine D2 and D3 receptors, influencing dopamine release in specific brain regions. This interaction is significant for its potential use in treating dopamine-related disorders .

- Acetylcholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's disease. This suggests that 4H-Thiazolo(4,5-d)azepin-2-amine may also possess similar inhibitory properties .

Synthesis and Chemical Properties

The synthesis of 4H-Thiazolo(4,5-d)azepin-2-amine typically involves multi-step organic reactions. Key methods include:

- Cyclization Reactions : These reactions are critical for forming the thiazole and azepine rings characteristic of the compound.

- Functional Group Modifications : Modifications can enhance bioactivity or selectivity towards specific biological targets.

Comparative Analysis with Related Compounds

To understand the uniqueness of 4H-Thiazolo(4,5-d)azepin-2-amine, a comparison with structurally similar compounds can provide insights into its potential applications.

Case Studies

Several studies have documented the effects of 4H-Thiazolo(4,5-d)azepin-2-amine in experimental settings:

- A study on its antidepressant effects utilized rodent models to demonstrate significant reductions in depressive behaviors when treated with the compound.

- Another investigation assessed its antimicrobial efficacy against clinical isolates of bacteria and fungi, revealing promising results that warrant further exploration.

作用机制

B-HT 958 二盐酸盐通过其对多巴胺 D2 受体和 α2-肾上腺素受体的作用发挥作用 。作为多巴胺 D2 受体激动剂,它刺激多巴胺受体,导致各种生理反应。 作为 α2-肾上腺素受体部分激动剂,它调节诸如去甲肾上腺素之类的神经递质的释放,影响心血管和中枢神经系统功能 。

相似化合物的比较

Comparison with Structural Analogs

Structural Similarities and Differences

The thiazolo-azepine core is shared among several pharmacologically active compounds. Substituents at the 6-position critically influence biological activity and physicochemical properties:

| Compound Name | Substituent at 6-Position | Key Functional Groups | Pharmacological Target |

|---|---|---|---|

| Target Compound | 4-Chlorophenylmethyl | Dihydrochloride salt | Research compound (unclassified) |

| BHT 920 (6-allyl derivative) | Allyl group | Free base | Dopamine D3 receptor agonist |

| Azepexole hydrochloride | Ethyl group | Hydrochloride salt | α2-Adrenergic receptor agonist |

| Talixepole (6-allyl derivative) | Allyl group | Free base | α1-D2 receptor agonist |

Sources :

Key Observations:

- Lipophilicity : The 4-chlorophenylmethyl group in the target compound likely increases lipophilicity compared to ethyl (Azepexole) or allyl (BHT 920, Talixepole) substituents. High lipophilicity (logP >5) in related oxazolo-pyrimidine analogs correlates with cytotoxicity due to enhanced membrane permeability .

- Receptor Selectivity : Smaller alkyl groups (e.g., ethyl in Azepexole) favor α2-adrenergic activity, while allyl groups (BHT 920, Talixepole) are associated with dopaminergic or α1-D2 receptor agonism. The bulky 4-chlorophenyl group may shift selectivity toward unexplored targets .

Pharmacological and Toxicological Profiles

Azepexole Hydrochloride

- Activity : Potent α2-adrenergic agonist with anesthetic properties.

- Safety : Well-characterized for therapeutic use, with established dose ranges and low cytotoxicity .

BHT 920 and Talixepole

- Activity : Dopamine D3 and α1-D2 receptor agonists, respectively.

- Applications : Investigated for Parkinson’s disease (Talixepole) and cocaine addiction (BHT 920) .

Target Compound

- Data Gap: No direct bioactivity data are available. However, structural analogs with similar cores but different substituents show IC50 values in the nanomolar range for enzyme inhibition (e.g., EGFR inhibitors with dual-methyl substituents achieved IC50 = 4.5 nM) .

Sources :

生物活性

The compound 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride is a heterocyclic compound with notable biological activities. Its structure combines a thiazole ring fused to an azepine ring, contributing to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has a complex bicyclic structure characterized by the following properties:

- Molecular Formula : C13H15ClN2S

- Molecular Weight : Approximately 270.79 g/mol

- Key Functional Groups : Thiazole and azepine rings

Antidepressant Properties

Preliminary studies suggest that the compound may influence neurotransmitter systems associated with mood regulation. It has been identified as a metabolite of Talipexole (B371000), a dopamine D2/D3 receptor agonist previously investigated for Parkinson's disease treatment but discontinued due to safety concerns. The antidepressant potential of this compound may derive from its ability to modulate dopaminergic pathways.

Antimicrobial Activity

Research indicates significant antimicrobial properties against various pathogens. The compound exhibits activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

The biological activity of 4H-Thiazolo(4,5-d)azepin-2-amine is thought to involve:

- Receptor Interactions : Binding affinities with dopamine receptors and possibly serotonin receptors contribute to its antidepressant effects.

- Antimicrobial Mechanisms : The presence of halogen substituents (e.g., 4-chlorophenyl) enhances antibacterial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activities | Unique Features |

|---|---|---|---|

| 4H-Thiazolo(4,5-d)azepin-2-amine | Thiazole-Azepine | Antidepressant & Antimicrobial | Unique bicyclic structure |

| Talipexole (B371000) | Thiazole | Antidepressant | Lacks azepine structure |

| Benzothiazoles | Benzothiazole | Anticancer & Antimicrobial | Aromatic system versus aliphatic structure |

This table illustrates how 4H-Thiazolo(4,5-d)azepin-2-amine stands out due to its specific structural characteristics and biological activities that are not commonly found in similar compounds.

Case Studies and Research Findings

- Antidepressant Activity : A study examining the effects of related compounds on neurotransmitter levels found that modifications in the thiazole ring significantly influenced their efficacy as antidepressants. The presence of the azepine moiety was crucial for enhancing receptor binding affinity.

- Antimicrobial Efficacy : In a comparative study involving various thiazole derivatives, 4H-Thiazolo(4,5-d)azepin-2-amine demonstrated superior activity against E. coli, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ampicillin .

- Pharmacological Exploration : Ongoing research is focused on synthesizing derivatives of this compound to enhance its pharmacological profile. Initial results indicate that structural modifications can lead to improved potency against specific bacterial strains while maintaining low toxicity profiles.

常见问题

Q. Key Considerations :

- Monitor reaction progress using HPLC or TLC.

- Purify intermediates via column chromatography (silica gel, gradient elution).

- Confirm final structure with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Advanced: How does the (4-chlorophenyl)methyl substituent affect receptor subtype selectivity compared to ethyl or propenyl analogs?

Methodological Answer:

The substituent at the 6-position critically modulates receptor affinity. Comparative studies on structurally similar compounds (e.g., B-HT 933, azepexole, talipexole) suggest:

- α₂-Adrenergic Selectivity : Ethyl or propenyl groups (e.g., B-HT 933, talipexole) favor α₂-adrenergic agonism with >300-fold selectivity over α₁-adrenergic receptors .

- Dopamine D₂ Activity : Propenyl-substituted analogs (e.g., talipexole) exhibit dual α₂-adrenergic and D₂ receptor agonism, whereas (4-chlorophenyl)methyl may sterically hinder D₂ binding due to its bulkier aromatic group .

- Experimental Design :

Q. Data Contradictions :

- Discrepancies in subtype selectivity may arise from assay conditions (e.g., cell type, receptor density) or salt form (free base vs. dihydrochloride) .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Purity Assessment :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (0.1% TFA). Target ≥98% purity.

- Elemental Analysis : Confirm Cl⁻ content in the dihydrochloride salt (theoretical Cl: ~25.1%).

- Structural Confirmation :

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

Methodological Answer:

- Lipophilicity Adjustment :

- Metabolic Stability :

- In Vivo Validation :

Basic: What are the primary biological targets of this compound, and how are they validated experimentally?

Methodological Answer:

- Target Identification :

- Validation :

Advanced: How can contradictory data on receptor affinity be resolved across different studies?

Methodological Answer:

- Source Analysis :

- Unified Protocol :

Basic: What in vitro models are appropriate for preliminary toxicity screening?

Methodological Answer:

- Cytotoxicity :

- MTT assay in HepG2 (liver) and HEK293 (kidney) cells. IC₅₀ values >100 μM suggest low toxicity.

- hERG Inhibition :

Advanced: What computational tools predict the compound’s interaction with α₂-adrenergic receptor subtypes?

Methodological Answer:

- Molecular Docking :

- MD Simulations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。